A Technical Guide to Lobucavir-d4 (CAS 1346597-42-9) for Antiviral Research
A Technical Guide to Lobucavir-d4 (CAS 1346597-42-9) for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of Lobucavir-d4, a deuterated nucleoside analog of Lobucavir, for use in antiviral research. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical information on sourcing, mechanism of action, experimental applications, and the scientific rationale behind its use.
Introduction to Lobucavir-d4: A Tool for Enhanced Antiviral Research
Lobucavir-d4 is the deuterated form of Lobucavir, a potent guanosine nucleoside analog with broad-spectrum activity against various viruses, including herpesviruses, hepatitis B virus (HBV), and human cytomegalovirus (HCMV)[1]. The replacement of four hydrogen atoms with deuterium in the hydroxymethyl groups of the cyclobutyl moiety (Figure 1) offers researchers a valuable tool to investigate the pharmacokinetics and metabolic stability of Lobucavir. Deuteration can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, potentially reducing the rate of metabolic processes and prolonging the compound's half-life in biological systems. This enhanced metabolic stability makes Lobucavir-d4 an ideal internal standard for quantitative bioanalytical assays and a subject of interest for developing next-generation antiviral therapies with improved pharmacokinetic profiles.
Figure 1: Chemical Structure of Lobucavir-d4
Caption: Chemical structure of Lobucavir-d4.
Sourcing and Procurement of Lobucavir-d4
The acquisition of high-purity Lobucavir-d4 is critical for reliable and reproducible research outcomes. Several specialized chemical suppliers offer this deuterated analog for research purposes. When selecting a supplier, it is imperative to consider factors beyond cost, including the certificate of analysis (CoA) detailing purity, isotopic enrichment, and characterization data.
Table 1: Representative Suppliers of Lobucavir-d4 (CAS 1346597-42-9)
| Supplier | Product Number (Example) | Purity | Availability | Notes |
| Pharmaffiliates | PA STI 056980 | Not specified, CoA available | Inquire | Provides synonyms and basic chemical data[2]. |
| Santa Cruz Biotechnology | sc-211933 | ≥98% | Inquire | Offers the non-deuterated form, Lobucavir[3]. |
| Adooq Bioscience | A12990 (Lobucavir) | Not specified, CoA available | Inquire | Provides information on the non-deuterated analog[4]. |
| Biosynth | FA111974 (Lobucavir) | Not specified, CoA available | 3-4 weeks | Provides pricing for various quantities of the non-deuterated form[5]. |
Note: Availability and product details are subject to change. Researchers should directly contact the suppliers for the most current information and to inquire specifically about Lobucavir-d4.
Mechanism of Action: A Viral DNA Polymerase Inhibitor
Lobucavir, and by extension Lobucavir-d4, functions as a potent inhibitor of viral DNA synthesis. Its mechanism of action is contingent on intracellular phosphorylation to its active triphosphate form.
Intracellular Activation: The Prerequisite of Phosphorylation
For Lobucavir to exert its antiviral effect, it must be converted into Lobucavir triphosphate by host cell kinases. This three-step phosphorylation process is a critical activation pathway shared by many nucleoside analog antivirals. The efficiency of this conversion can influence the overall potency of the drug in cell-based assays[6]. Studies have shown that Lobucavir is phosphorylated in both virus-infected and uninfected cells, with metabolite levels being two- to threefold higher in infected cells[7].
Caption: Intracellular phosphorylation cascade of Lobucavir-d4.
Inhibition of Viral DNA Polymerase
Once converted to its triphosphate form, Lobucavir-d4 triphosphate acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, dGTP[6]. The incorporation of Lobucavir triphosphate into the growing viral DNA chain leads to chain termination, thereby halting viral replication[8]. Kinetic studies have demonstrated that Lobucavir triphosphate binds with high affinity to the viral polymerase[6].
Experimental Protocols and Methodologies
The following sections provide detailed, field-proven methodologies that can be adapted for the evaluation of Lobucavir-d4's antiviral activity and for its quantification in biological matrices.
Antiviral Efficacy Assessment: Plaque Reduction Assay
The plaque reduction assay is a gold-standard method for determining the in vitro antiviral activity of a compound. It measures the ability of the drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
Step-by-Step Protocol:
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Cell Culture: Seed a monolayer of a suitable host cell line (e.g., MRC-5 for HCMV, HepG2 2.2.15 for HBV) in 24-well plates and grow to confluence.
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Virus Inoculation: Inoculate the confluent cell monolayers with a known amount of virus (e.g., 40-80 plaque-forming units per well)[9].
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Drug Treatment: After a 90-minute adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose) containing serial dilutions of Lobucavir-d4[9].
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 7-14 days for CMV).
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Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., neutral red) and count the number of plaques in each well.
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Data Analysis: Calculate the concentration of Lobucavir-d4 that inhibits plaque formation by 50% (IC50) by plotting the percentage of plaque reduction against the drug concentration.
Mechanistic Study: HBV DNA Polymerase Inhibition Assay
To specifically investigate the inhibitory effect of Lobucavir-d4 on the viral polymerase, an in vitro polymerase assay can be performed using isolated viral particles or recombinant polymerase.
Step-by-Step Protocol:
-
Isolation of Viral Polymerase: Isolate HBV nucleocapsids containing active polymerase from infected cell cultures or use a recombinant HBV polymerase expression system[10].
-
In Vitro Phosphorylation (if necessary): If using Lobucavir-d4, it must first be enzymatically converted to its triphosphate form in vitro using appropriate kinases.
-
Polymerase Reaction: Set up a reaction mixture containing the isolated polymerase, a DNA template-primer, radiolabeled dNTPs (including dGTP), and varying concentrations of Lobucavir-d4 triphosphate.
-
Incubation: Incubate the reaction mixture at 37°C to allow for DNA synthesis.
-
Quantification of DNA Synthesis: Stop the reaction and quantify the amount of newly synthesized DNA by measuring the incorporation of the radiolabeled dNTP. This can be done by techniques such as filter binding assays or gel electrophoresis followed by autoradiography[10].
-
Data Analysis: Determine the concentration of Lobucavir-d4 triphosphate that inhibits polymerase activity by 50% (IC50). The Cheng-Prusoff equation can be used to calculate the inhibition constant (Ki)[11].
Quantification in Biological Matrices: HPLC-MS/MS Method Development
A robust and sensitive HPLC-MS/MS method is essential for pharmacokinetic studies of Lobucavir-d4. The following provides a general framework for method development, which should be optimized and validated for the specific matrix of interest.
Table 2: General Parameters for HPLC-MS/MS Quantification of Lobucavir-d4
| Parameter | Recommended Starting Conditions |
| Sample Preparation | Protein precipitation with acetonitrile or solid-phase extraction. |
| Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). |
| Mobile Phase A | 0.1% formic acid in water. |
| Mobile Phase B | 0.1% formic acid in acetonitrile. |
| Flow Rate | 0.3 - 0.5 mL/min. |
| Gradient | Optimized to achieve separation from matrix components. |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| MRM Transitions | Precursor ion (M+H)+ of Lobucavir-d4 and a suitable product ion. |
| Internal Standard | A stable isotope-labeled analog (if available) or a structurally similar compound. |
Research Applications of Lobucavir-d4
The unique properties of Lobucavir-d4 make it a valuable tool in several areas of antiviral research.
-
Pharmacokinetic Studies: Due to its increased mass, Lobucavir-d4 is an excellent internal standard for quantifying the non-deuterated Lobucavir in biological samples, enabling accurate pharmacokinetic profiling[12].
-
Metabolic Stability Studies: Comparing the metabolic fate of Lobucavir and Lobucavir-d4 can elucidate the primary sites of metabolism and the impact of deuteration on metabolic stability.
-
Drug Development: Investigating the pharmacokinetic and pharmacodynamic properties of Lobucavir-d4 can inform the design of next-generation antiviral drugs with improved therapeutic profiles.
-
Elucidation of Resistance Mechanisms: Lobucavir-d4 can be used in studies to select for and characterize drug-resistant viral mutants, providing insights into the mechanisms of resistance to this class of antivirals.
Conclusion
Lobucavir-d4 is a critical research tool for scientists and drug developers working in the field of virology. Its enhanced metabolic stability and utility as an internal standard make it indispensable for pharmacokinetic and mechanistic studies. The experimental protocols and technical information provided in this guide are intended to empower researchers to effectively utilize Lobucavir-d4 in their pursuit of novel antiviral therapies. As with any experimental work, careful planning, optimization, and validation of these methods are essential for generating high-quality, reproducible data.
References
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Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved February 5, 2026, from [Link]
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Drew, W. L., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Clinical and Vaccine Immunology, 2(3), 337-341. [Link]
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Feng, K. J., et al. (2006). In Situ Studies of Regional Absorption of Lobucavir and Ganciclovir From Rabbit Intestine and Predictions of Dose-Limited Absorption and Associated Variability in Humans. Journal of Pharmaceutical Sciences, 95(11), 2464-2475. [Link]
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Pharmaffiliates. (n.d.). CAS No : 1346597-42-9, Chemical Name : Lobucavir-d4. Retrieved February 5, 2026, from [Link]
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Tenney, D. J., et al. (1997). Lobucavir is phosphorylated in human cytomegalovirus-infected and -uninfected cells and inhibits the viral DNA polymerase. Antimicrobial Agents and Chemotherapy, 41(12), 2680-2685. [Link]
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ICE-HBV. (n.d.). In Vitro Hepatitis B Virus Polymerase Priming Assay. Retrieved February 5, 2026, from [Link]
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Lang, L., et al. (2021). Inhibition of Hepatitis B Virus Polymerase by Entecavir. Antimicrobial Agents and Chemotherapy, 65(11), e00865-21. [Link]
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Seifer, M., et al. (1998). In vitro inhibition of hepadnavirus polymerases by the triphosphates of BMS-200475 and lobucavir. Antimicrobial Agents and Chemotherapy, 42(12), 3200-3208. [Link]
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Wikipedia. (2023, October 15). Lobucavir. Retrieved February 5, 2026, from [Link]
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Lee, S., & Choi, J. (2021). Chronic Hepatitis B Treatment Strategies Using Polymerase Inhibitor-Based Combination Therapy. Viruses, 13(7), 1253. [Link]
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